![molecular formula C14H12N2O5 B2918101 methyl (1-methyl-2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)acetate CAS No. 1351843-98-5](/img/structure/B2918101.png)
methyl (1-methyl-2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1-methyl-2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C14H12N2O5 and its molecular weight is 288.259. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of methyl (1-methyl-2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)acetate involves a multi-step organic synthesis process. One approach begins with the formation of the benzofuran ring system, typically through a cyclization reaction involving appropriate precursors under controlled conditions. Following this, the integration of the pyrimidinone structure is achieved through successive steps that involve nucleophilic substitution, oxidation, and methylation reactions. Specific reaction conditions, such as the choice of solvents, temperature control, and reaction time, are critical in ensuring the desired product yield and purity.
Industrial Production Methods In an industrial setting, the production of this compound can be scaled up through optimization of the laboratory synthesis routes. Industrial methods may employ flow chemistry techniques, which offer improved reaction control and efficiency. The use of automated reactors and continuous flow systems can help in maintaining consistent reaction parameters and thus achieve higher yields and purity levels suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions Methyl (1-methyl-2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)acetate undergoes various chemical reactions, including but not limited to:
Oxidation: : Conversion of functional groups within the molecule to higher oxidation states.
Reduction: : Addition of hydrogen or removal of oxygen, often targeting specific functional groups.
Substitution: : Replacement of one functional group with another under specific conditions.
Common Reagents and Conditions The reagents and conditions used in these reactions vary but often include:
Oxidizing agents: : Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: : Like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Solvents: : Typically polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Catalysts: : Often Lewis acids or bases, depending on the reaction specifics.
Major Products Formed The products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids, while reduction reactions might produce alcohols or amines, each contributing to the molecule's potential modifications for further applications.
Scientific Research Applications
In Chemistry In chemistry, this compound is used as a precursor or intermediate in synthesizing more complex molecules, aiding in the development of novel materials and catalysts.
In Biology Its unique structure allows it to interact with biological systems, providing insights into enzyme inhibition and receptor binding, which is crucial in drug discovery and design.
In Medicine The compound's potential pharmacological properties are being explored for developing new therapeutic agents, particularly in the fields of anti-cancer and anti-inflammatory drugs.
In Industry Industrially, it could be used in the development of specialized dyes, polymers, and as a chemical reagent in the synthesis of other valuable compounds.
Mechanism of Action: The mechanism by which methyl (1-methyl-2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)acetate exerts its effects is closely related to its ability to interact with specific molecular targets. The compound may bind to active sites of enzymes, inhibiting their action, or interact with cellular receptors, altering signal transduction pathways. This binding can result in modulation of biochemical processes, leading to desired therapeutic outcomes or providing a tool for biochemical studies.
Comparison with Similar Compounds
Similar Compounds Similar compounds include:
1-methyl-2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidine: : Shares the core structure but lacks the ester group.
1-methyl-3-oxo-1,3-dihydro-2H-indole-2-carboxylate: : Another ester compound with a different ring system.
Uniqueness What sets methyl (1-methyl-2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)acetate apart is its combined structural motifs of benzofuran and pyrimidinone, providing unique electronic and steric properties that can be exploited in various scientific applications.
Conclusion: this compound is a compound of significant interest across multiple scientific disciplines. Its complex synthesis, diverse chemical reactivity, and wide range of applications make it a valuable subject of research in both academic and industrial settings.
Properties
IUPAC Name |
methyl 2-(1-methyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c1-15-11-8-5-3-4-6-9(8)21-12(11)13(18)16(14(15)19)7-10(17)20-2/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVYJKKZECNHKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)OC)OC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4'-fluoro-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2918018.png)
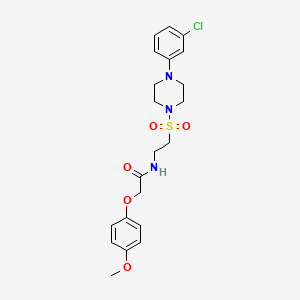
![8-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2918020.png)
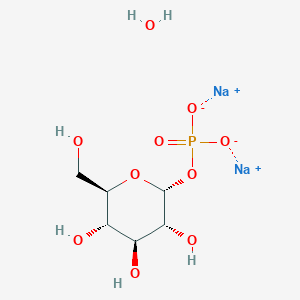
![3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2918024.png)
![5-amino-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B2918028.png)
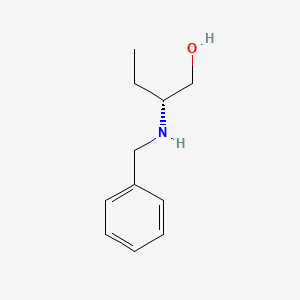
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(2-hydroxyphenyl)acetic acid](/img/structure/B2918030.png)
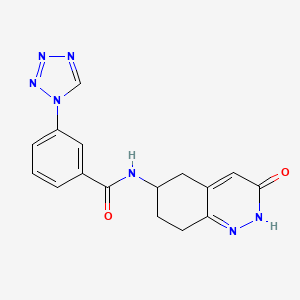
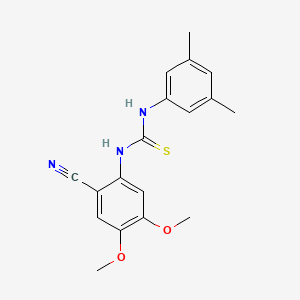


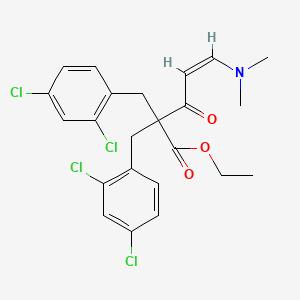
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-(trifluoromethyl)phenyl)amino)formamide](/img/structure/B2918039.png)
